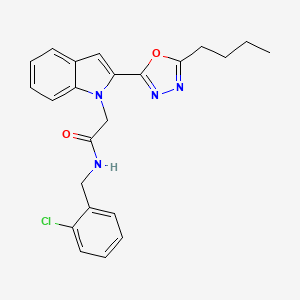![molecular formula C18H21N3O B2575899 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3,4-dimethylphenyl)propan-1-one CAS No. 1797636-93-1](/img/structure/B2575899.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3,4-dimethylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3,4-dimethylphenyl)propan-1-one is a chemical compound with a complex structure that can be analyzed and used for various scientific research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multi-step organic reactions, often involving the condensation of precursors with specific functional groups. The reaction conditions might include heating, the presence of catalysts, or specific solvents to aid the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production would involve scaling up the laboratory synthesis protocols, optimizing yields, and ensuring the purity of the final product. High-throughput methods and continuous flow reactors might be employed.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3,4-dimethylphenyl)propan-1-one can undergo various organic reactions including:
Oxidation: Transforming into more oxidized states using reagents like potassium permanganate or chromium trioxide.
Reduction: Turning into reduced forms using reagents such as hydrogen gas in the presence of catalysts.
Substitution: Reactions where different functional groups replace the existing ones.
Common Reagents and Conditions: Common reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride).
Major Products Formed: The major products depend on the reaction type. For instance, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
In Chemistry: The compound can be used as a building block for synthesizing other complex molecules or as a model compound in reaction mechanism studies.
In Biology:
In Medicine: May have pharmacological properties worth investigating, such as anti-inflammatory, anti-microbial, or anti-cancer activities.
In Industry: Useful in the synthesis of specialty chemicals and materials with specific properties, such as polymers or advanced pharmaceuticals.
Mechanism of Action
Mechanism of Action: 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3,4-dimethylphenyl)propan-1-one works by interacting with specific molecular targets in biochemical pathways. It may bind to enzymes or receptors, modulating their activity and resulting in biological effects.
Molecular Targets and Pathways Involved: Specific details would depend on the intended application but could include targeting enzymes involved in DNA synthesis or metabolic pathways.
Comparison with Similar Compounds
Pyrido[4,3-d]pyrimidines
3,4-Dimethylphenyl derivatives
Propan-1-one analogs
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-13-3-4-15(9-14(13)2)5-6-18(22)21-8-7-17-16(11-21)10-19-12-20-17/h3-4,9-10,12H,5-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMRBPKYTDMKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC3=NC=NC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
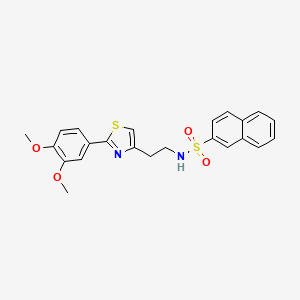
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2575818.png)
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2575819.png)
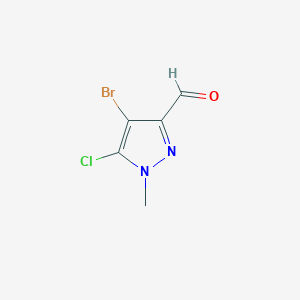
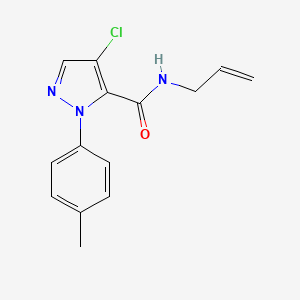
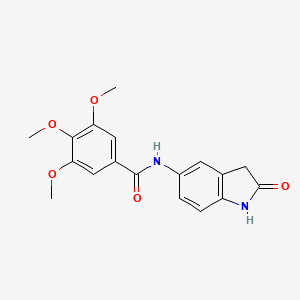

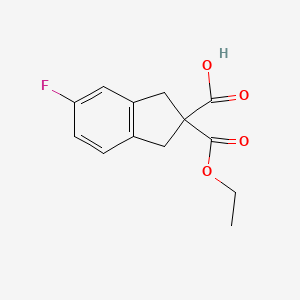
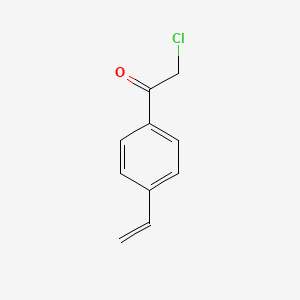
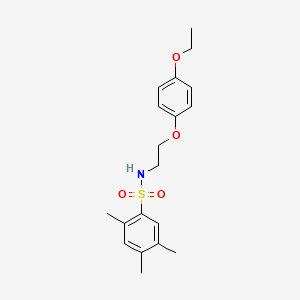
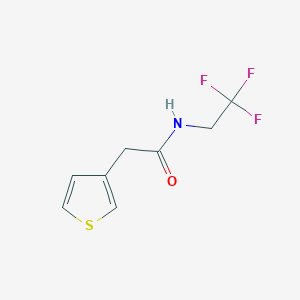
![4-(morpholine-4-sulfonyl)-N-(4-{2-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2575836.png)
![2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2575838.png)
